molecular formula C21H21NO6 B2452974 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 833433-96-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2452974
CAS No.: 833433-96-8
M. Wt: 383.4
InChI Key: PACJODMVRPKESR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromene core, methoxy groups, and a carboxamide functional group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-25-15-5-7-17-14(11-15)12-16(21(24)28-17)20(23)22-9-8-13-4-6-18(26-2)19(10-13)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACJODMVRPKESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Key Methodologies

Core Chromene Synthesis

The 6-methoxy-2-oxo-2H-chromene scaffold serves as the foundation. Common strategies for constructing this core include:

  • Perkin Reaction : Condensation of salicylaldehyde derivatives with acetic anhydride under basic conditions.
  • Pechmann Condensation : Reaction of phenolic derivatives with β-ketoesters in the presence of Lewis acids.

For 6-methoxy substitution, methoxylation of hydroxychromene precursors or direct synthesis using 6-methoxyphenol derivatives is required.

Carboxamide Functionalization

Two primary methods dominate carboxamide installation:

Carbonyl Chloride Intermediate Route

Steps :

  • Chromene-Core Activation : Convert 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride.
  • Amine Coupling : React the acid chloride with 2-(3,4-dimethoxyphenyl)ethylamine in anhydrous conditions (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl.

Advantages :

  • High yields (typically 80–90% based on analogous reactions).
  • Short reaction times (often 2–4 hours at room temperature).

Limitations :

  • Requires careful handling of corrosive reagents.
  • Potential side reactions if moisture is introduced.
Ester Intermediate Route

Steps :

  • Ester Formation : Synthesize ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate via esterification of the carboxylic acid precursor.
  • Amine Displacement : React the ester with 2-(3,4-dimethoxyphenyl)ethylamine under reflux in ethanol or toluene.

Advantages :

  • Mild conditions (reflux for 6–8 hours).
  • Avoids hazardous acid chloride intermediates.

Limitations :

  • Lower yields compared to acid chloride methods (e.g., 70–85% in analogous cases).

Data Tables

Table 1: Comparison of Synthetic Routes

Parameter Carbonyl Chloride Route Ester Route
Reagents Thionyl chloride, amine, base Ethanol, amine
Conditions RT, anhydrous Reflux (6–8 hrs)
Yield 80–90% 70–85%
Purification Column chromatography Recrystallization
Key Literature

Table 2: Critical Reaction Parameters

Step Carbonyl Chloride Route Ester Route
Solvent Dichloromethane/THF Ethanol or toluene
Base Triethylamine or pyridine None
Temperature 25°C 78–110°C
Reaction Time 2–4 hrs 6–8 hrs

Challenges and Mitigation Strategies

Side Reactions

  • Hydrolysis : Acid chlorides may hydrolyze to carboxylic acids if exposed to moisture. Solution : Use anhydrous conditions and desiccants.
  • Ester Transesterification : In ester routes, competing transesterification may occur. Solution : Limit reaction time and use excess amine.

Scalability

  • Carbonyl Chloride Route : Scalable for industrial production due to rapid kinetics.
  • Ester Route : Better suited for small-scale synthesis due to prolonged reflux times.

Structural and Functional Validation

The compound’s bioactivity (e.g., anticancer or antimicrobial) should be tested post-synthesis. Key assays include:

  • In Vitro Cytotoxicity : MCF-7 or MDA-MB-231 cell lines.
  • Enzyme Inhibition : MAO-B or kinase inhibition studies.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the carboxamide group using reagents like sodium methoxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amides.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as neuroprotective and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with receptors on cell surfaces to alter cellular signaling pathways.

    Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Similar structure but different functional groups, leading to variations in biological activity and chemical reactivity.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide: Shares the dimethoxyphenyl group but has a different core structure, resulting in distinct properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O8, indicating the presence of multiple functional groups including methoxy and carboxamide, which are crucial for its biological interactions. The chromene core structure, characterized by a fused benzene and pyran ring, enhances its potential for various biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial properties . Studies have shown effectiveness against various bacterial strains, likely due to the compound's ability to interact with biological membranes and cellular components. The chromene structure is often associated with enhanced antimicrobial activity, making it a promising candidate for further development in this area .

Metal Ion Detection

This compound has been identified as a potent fluorescent probe for detecting metal ions, particularly copper(II) ions in aqueous solutions. Its selective fluorescence response suggests potential applications in chemical sensing and environmental monitoring .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests its potential use as an antimicrobial agent in clinical settings .
  • Fluorescent Sensing : In another investigation, the compound was utilized as a fluorescent sensor for copper ions, showing high selectivity and sensitivity. The binding affinity for Cu(II) ions was quantified using fluorescence spectroscopy, indicating its applicability in environmental monitoring .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it can be compared with other related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-Ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamideContains ethyl and methoxy substituentsPotential radical scavenging abilities
6-Bromo-N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideBromine and butyl substituentsPotent acetylcholinesterase inhibitor
N-[2-(3-Methoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromeneNitro group presentExplored for metal ion detection

This table highlights how variations in structural features can lead to distinct biological activities among chromene derivatives.

Q & A

Q. What are the common synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of a chromene-3-carboxylic acid derivative with a substituted ethylamine. For example, coupling 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .
  • Step 2 : Optimization of reaction conditions (e.g., temperature, solvent, catalysts like triethylamine) to improve yield and purity. For instance, triethylamine is often added to neutralize HCl byproducts during amide bond formation .
  • Step 3 : Purification via recrystallization or column chromatography. Ethyl acetate/hexane mixtures are commonly used for recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and coupling patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, chromene carbonyl at ~160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., observed [M+H]+^+ or [M-H]^- peaks matching theoretical values within ±0.001 Da) .
  • IR Spectroscopy : Detection of amide C=O (~1650 cm1^{-1}) and chromene lactone (~1720 cm1^{-1}) .

Q. What in vitro assays are typically used to evaluate its biological activity?

  • Anticancer Activity : Cell viability assays (e.g., MTT or SRB) against cancer cell lines, with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion or fluorogenic substrates .
  • Antimicrobial Screening : Broth microdilution assays (e.g., MIC values against S. aureus or E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

SAR strategies involve systematic modifications:

  • Methoxy Group Positioning : Compare 3,4-dimethoxyphenyl vs. 4-methoxyphenyl ethylamine derivatives to assess steric/electronic effects on target binding .
  • Chromene Core Substitutions : Introduce halogens (e.g., Cl at position 6) or methyl groups to enhance lipophilicity and membrane permeability .
  • Amide Linker Replacement : Test urea or sulfonamide analogs to improve metabolic stability .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like topoisomerases .

Q. How should researchers resolve contradictory data in biological activity assessments?

Contradictions (e.g., variable IC50_{50} values across studies) can be addressed by:

  • Standardizing Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
  • Validating Target Engagement : Use orthogonal methods (e.g., thermal shift assays for protein binding confirmation) .
  • Replicating in Multiple Cell Lines : Test across diverse models (e.g., MCF-7, HeLa, A549) to rule out cell-specific artifacts .

Q. What mechanistic studies elucidate its interaction with biological targets?

Advanced approaches include:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) to purified enzymes like topoisomerase II .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
  • Metabolomic Profiling : LC-MS/MS to identify downstream metabolites and pathways (e.g., ROS generation in apoptosis) .

Q. What challenges arise in crystallographic analysis of this compound?

Crystallization hurdles include:

  • Polymorphism : Multiple crystal forms due to flexible ethyl linker; mitigate by slow evaporation in DMSO/water .
  • Solvent Trapping : Hydrate formation (e.g., dihydrates), resolved using anhydrous solvents like acetonitrile .
  • Data Collection : Weak diffraction from small crystals (<0.1 mm); optimize with synchrotron radiation .

Q. How can isotopic labeling (e.g., 13^{13}C, 2^2H) aid in pharmacokinetic studies?

  • Synthesis : Use deuterated reagents (e.g., CD3_3OD for methyl group labeling) to track metabolic fate via HRMS .
  • Applications :
  • Quantify hepatic clearance using 13^{13}C-labeled analogs in LC-MS/MS .
  • Map distribution in tissues via MALDI-TOF imaging .

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